![molecular formula C18H23N3O6S2 B7687460 2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfamoyl and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Phenoxy Intermediate: This step involves the reaction of a phenol derivative with an appropriate sulfonyl chloride under basic conditions to form the phenoxy intermediate.
Introduction of the Sulfamoyl Group: The phenoxy intermediate is then reacted with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Acetamide Formation: The final step involves the reaction of the sulfamoyl-phenoxy intermediate with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The phenoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamoyl group interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-2-methoxy-phenoxy)-acetamide
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
Uniqueness
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is unique due to its dual sulfamoyl groups, which enhance its potential for forming strong interactions with biological targets. This makes it distinct from other phenoxy compounds that may lack such functional groups.
Properties
IUPAC Name |
2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-13(2)11-20-29(25,26)17-9-5-15(6-10-17)27-12-18(22)21-14-3-7-16(8-4-14)28(19,23)24/h3-10,13,20H,11-12H2,1-2H3,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQLGJQUSACFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
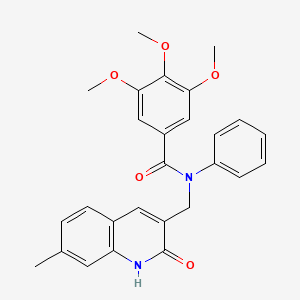
![4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide](/img/structure/B7687386.png)
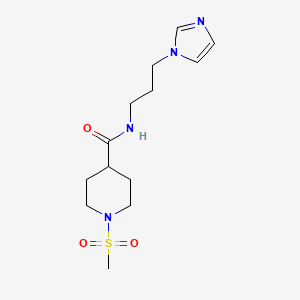
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
![1-(4-fluorobenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide](/img/structure/B7687406.png)
![N-(3,4-dimethylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687432.png)
![N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7687436.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B7687452.png)
![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B7687456.png)
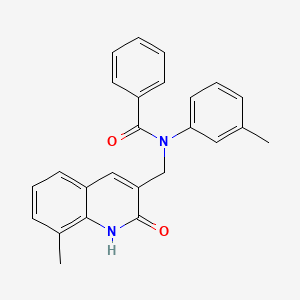
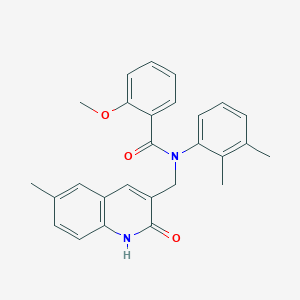
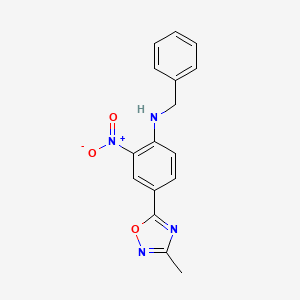
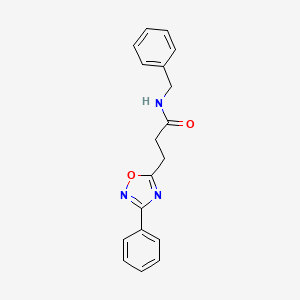
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
